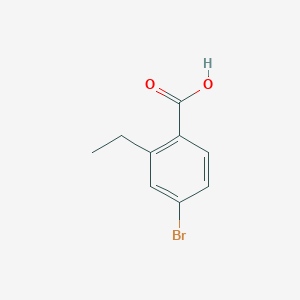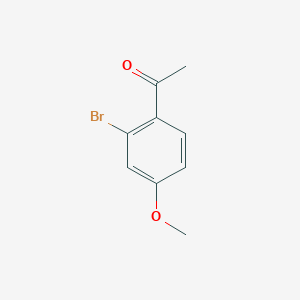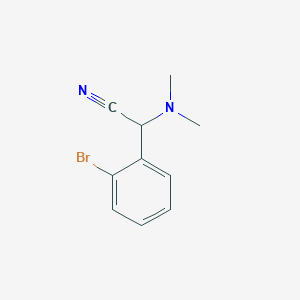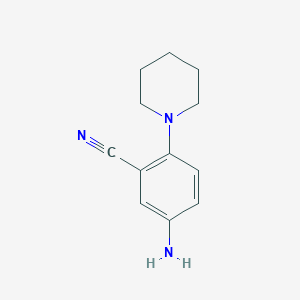![molecular formula C17H21NO4 B1278642 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 444344-91-6](/img/structure/B1278642.png)
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
概要
説明
The compound "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid" is a derivative of bicyclo[2.2.2]octane-1-carboxylic acid, which is a saturated carboxylic acid with a bicyclic structure. The benzyloxycarbonyl group is a common protecting group used in peptide synthesis, and its presence on the amino group of the bicyclic carboxylic acid indicates that this compound may be of interest in the synthesis of protected amino acids or peptides.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . This suggests that similar strategies could potentially be applied to the synthesis of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid," although the specific details of such a synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of bicyclic compounds can be complex, and the substituents can significantly influence the properties of the molecule. For example, the study of electrical effects of substituent groups in saturated systems has shown that substituents at the 4-position of bicyclo[2.2.2]octane-1-carboxylic acids can influence reactivity, even though resonance interaction is not possible . This implies that the benzyloxycarbonylamino group in the compound of interest could also affect its reactivity and molecular properties.
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions. Acid-promoted bicyclization of arylacetylenes to benzobicyclo[3.2.1]octanes involves cationic rearrangements , and bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as an oxidant for cleavage of nitrogen double bonds and oxidation of alcohols . These studies provide insights into the types of reactions that bicyclic compounds can participate in, which may be relevant to the chemical behavior of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds can be influenced by their substituents. Inductive effects in isolated molecules, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, have been studied using density functional theory, and the effects of various substituents have been evaluated . This suggests that the benzyloxycarbonylamino substituent in the compound of interest could have a significant impact on its acidity and other physical properties. Additionally, the preparation of related compounds, such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, provides information on the synthesis and potential reactivity of such molecules .
科学的研究の応用
Asymmetric Synthesis
- Songis et al. (2007) explored the use of 1-(benzyloxycarbonylamino)cyclohexadiene in asymmetric Diels–Alder cycloaddition reactions. This led to the synthesis of enantiopure bicyclic β-amino acids, demonstrating the utility of such compounds in creating stereochemically complex structures (Songis et al., 2007).
Electronic and Structural Effects
- Roberts and Moreland (1953) investigated the electronic effects of substituents in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their findings highlighted the significant influence of substituent groups on the reactivity of these compounds (Roberts & Moreland, 1953).
Liquid Crystal Properties
- Gray and Kelly (1981) studied the liquid crystal properties of esters incorporating the 1, 4-disubstituted bicyclo[2.2.2]octane ring system. These compounds exhibited wide-range nematic phases, suggesting potential applications in display technologies (Gray & Kelly, 1981).
Acidity and Substituent Effects
- Exner and Böhm (2002) conducted a study on the inductive effects in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their work provided insights into the acidity and the effect of different substituents on these compounds (Exner & Böhm, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if on skin or in eyes .
特性
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUXTYUESPPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443224 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
444344-91-6 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

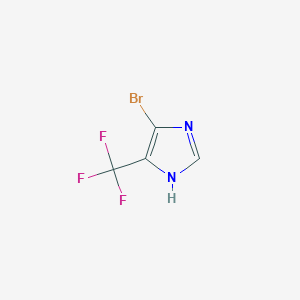
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
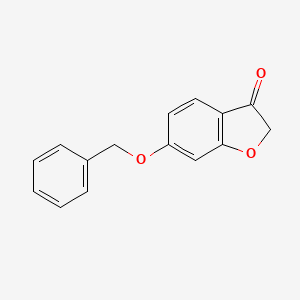
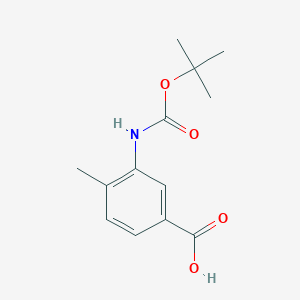
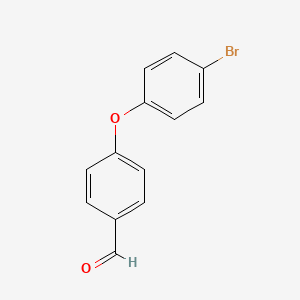
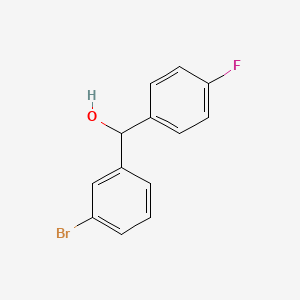
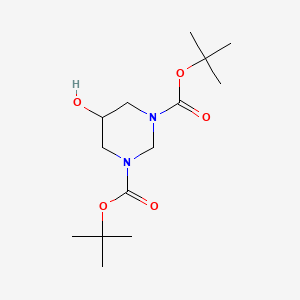
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

